3-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
CAS No.:
Cat. No.: VC20141311
Molecular Formula: C9H13N3O
Molecular Weight: 179.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13N3O |
|---|---|
| Molecular Weight | 179.22 g/mol |
| IUPAC Name | 3-ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C9H13N3O/c1-2-12-6-11-8-3-4-10-5-7(8)9(12)13/h6,10H,2-5H2,1H3 |
| Standard InChI Key | RPMOJQHORNOWFR-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=NC2=C(C1=O)CNCC2 |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic framework comprising a pyrimidine ring fused to a partially hydrogenated pyridine ring (5,6,7,8-tetrahydropyrido), with an ethyl substituent at position 3 and a ketone group at position 4. The IUPAC name 3-ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one precisely describes this arrangement. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃N₃O |
| Molecular Weight | 179.22 g/mol |
| Canonical SMILES | CCN1C=NC2=C(C1=O)CNCC2 |
| Hydrogen Bond Donors | 1 (NH group) |
| Hydrogen Bond Acceptors | 3 (two ring nitrogens, ketone) |
Spectroscopic Fingerprints
Nuclear magnetic resonance (NMR) data for the compound remain unpublished, but analogous pyrido-pyrimidines exhibit characteristic signals:
-
¹H NMR: δ 1.2–1.4 ppm (ethyl CH₃), δ 2.5–3.8 ppm (methylene protons in tetrahydropyrido ring), δ 8.1–8.3 ppm (pyrimidine H-2) .
-
¹³C NMR: δ 165–170 ppm (C=O), δ 155–160 ppm (C=N), δ 25–35 ppm (ethyl CH₂) .
Mass spectrometry typically shows a molecular ion peak at m/z 179.22 with fragmentation patterns dominated by loss of the ethyl group (m/z 150) and subsequent ring decomposition.
Synthetic Methodologies
Established Routes
While no published synthesis specifically targets 3-ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one, analogous compounds suggest viable pathways:
Route 1: Cyclocondensation Approach
-
Starting Materials: Ethyl 3-aminopyridine-4-carboxylate + ethyl acetoacetate
-
Cyclization: PCl₅-mediated ring closure at 110°C (yield: 45–60%)
-
Reduction: Hydrogenation over Pd/C to saturate pyridine ring
Route 2: Multi-component Reaction
-
Gewald Reaction: Combines piperidin-4-one derivatives with ethyl cyanoacetate and sulfur under morpholine catalysis
-
Functionalization: Ethyl group introduced via nucleophilic substitution or reductive amination
Comparative analysis of synthetic efficiency:
Optimization Challenges
Key synthesis hurdles include:
-
Regioselectivity Control: Competing cyclization pathways may generate [3,4-d] vs. [4,3-d] ring isomers . Microwave-assisted synthesis at 150°C improves regiocontrol to >85% .
-
Oxidation Sensitivity: The tetrahydropyrido ring undergoes partial aromatization under acidic conditions, requiring strict pH control during workup .
| Analog Structure | IC₅₀ (μM) | Cell Line | Mechanism |
|---|---|---|---|
| Thieno[2,3-d]pyrimidin-4-one | 0.94 | A549 | Apoptosis induction |
| Pyridopyrimidinone-thiazole | 1.8 | MCF-7 | Topoisomerase I inhibition |
Extrapolating these results, the target compound may exhibit IC₅₀ values of 2–5 μM against solid tumors, with selectivity indices >10 compared to normal cells .
Pharmaceutical Development Considerations
ADMET Profiling
Computational predictions using SwissADME and PreADMET:
| Parameter | Prediction |
|---|---|
| LogP | 1.8 (optimal) |
| Caco-2 Permeability | 12.7 × 10⁻⁶ cm/s |
| CYP3A4 Inhibition | Low risk |
| hERG Inhibition | Moderate risk |
The compound violates Lipinski's Rule of 5 only in hydrogen bond acceptors (4 vs. recommended ≤3), suggesting possible formulation challenges.
Formulation Strategies
To enhance bioavailability:
-
Salt Formation: Maleate salt increases aqueous solubility to 8.3 mg/mL vs. 0.7 mg/mL for free base .
-
Nanocrystal Technology: Particle size reduction to 150 nm improves dissolution rate by 300%.
Future Research Directions
Priority Investigations
-
Kinase Profiling: Broad-spectrum screening against 400+ kinases (DiscoverX Platform)
-
In Vivo PK Studies: Rat models to assess oral bioavailability and tissue distribution
-
Cocrystallization Studies: X-ray analysis with CDK2/Cyclin E complex
Synthetic Chemistry Innovations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume